Leupeptin HCl

Catalog No.
S532888
CAS No.
39740-82-4
M.F
C20H39ClN6O4
M. Wt
463.02
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leupeptin HCl

CAS Number

39740-82-4

Product Name

Leupeptin HCl

IUPAC Name

(S)-2-acetamido-N-((S)-1-(((R)-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide hydrochloride

Molecular Formula

C20H39ClN6O4

Molecular Weight

463.02

InChI

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15-,16+,17+;/m1./s1

InChI Key

OQQYPQNFLLAILR-LPZNKSAJSA-N

SMILES

CC(C[C@H](NC([C@@H](NC(C)=O)CC(C)C)=O)C(N[C@H](CCCNC(N)=N)C=O)=O)C.[H]Cl

solubility

Soluble in DMSO

Synonyms

Leupeptin HCl; Leupeptin hydrochloride; Leupeptin Ac-LL; N-Acetyl-L-leucyl-L-leucyl-L-argininal; NK-381; NK 381; NK381;

The exact mass of the compound Leupeptin HCl is 426.29545 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leupeptin hydrochloride is a naturally occurring protease inhibitor produced by actinomycetes, specifically derived from the fermentation of Streptomyces species. It is recognized for its ability to inhibit various types of proteases, including serine, cysteine, and threonine proteases. The compound has a complex structure characterized by an aldehyde group that enhances its reactivity and inhibition properties. Leupeptin is soluble in water and other organic solvents, making it versatile for laboratory applications .

Leupeptin acts primarily as a competitive inhibitor of proteolytic enzymes. It binds to the active sites of serine proteinases such as trypsin and plasmin, preventing substrate access. The inhibition can be reversed by increasing substrate concentration, highlighting its competitive nature. In addition to serine proteases, leupeptin also inhibits cysteine proteases like papain and cathepsin B . Its chemical stability allows it to remain effective under various conditions, although it is sensitive to extreme pH levels and temperatures .

Leupeptin exhibits significant biological activity by modulating proteolytic processes within cells. It has been shown to inhibit apoptosis in sensory hair cells subjected to gentamicin and neomycin damage, indicating its potential neuroprotective effects. This property makes leupeptin valuable in studies related to cell death and survival mechanisms . Additionally, its ability to inhibit calpains and cathepsins positions it as a crucial tool in research involving cellular signaling pathways and protein degradation .

The synthesis of leupeptin can be achieved through fermentation processes involving specific strains of Streptomyces. The compound can also be synthesized chemically through multi-step reactions that involve the assembly of its amino acid components. Typically, the synthesis involves:

  • Fermentation: Cultivation of Streptomyces species under controlled conditions.
  • Extraction: Isolation of leupeptin from the fermentation broth using solvent extraction techniques.
  • Purification: Further purification through chromatography methods to achieve the desired purity levels for research applications .

Leupeptin is widely used in biochemical and pharmacological research due to its protease-inhibiting properties. Its applications include:

  • Cell Culture Studies: Preventing proteolytic degradation of proteins during cell lysis.
  • Biochemical Assays: Used in assays where protease activity needs to be inhibited.
  • Neuroscience Research: Investigating mechanisms of cell death and neuroprotection.
  • Pharmaceutical Development: Potential applications in drug formulations targeting diseases involving dysregulated protease activity .

Research on leupeptin has focused on its interactions with various proteases, revealing insights into its inhibitory mechanisms. Studies indicate that leupeptin effectively inhibits:

  • Serine Proteases: Such as trypsin (Ki = 3.5 nM) and plasmin (Ki = 3.4 nM).
  • Cysteine Proteases: Including papain and cathepsins A and B.
  • Threonine Proteases: While less common, it also shows some inhibitory effects on these enzymes .

These interactions are critical for understanding how leupeptin can be utilized in experimental settings to modulate enzymatic activities.

Leupeptin shares structural and functional similarities with several other protease inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameType of InhibitionSpecificityUnique Features
E64Cysteine Protease InhibitorSelective for cysteine proteasesIrreversible inhibition
Pepstatin AAspartic Protease InhibitorSelective for aspartic proteasesUnique target specificity
AprotininSerine Protease InhibitorBroad-spectrum serine protease inhibitorUsed clinically for reducing bleeding during surgery
Phenylmethylsulfonyl fluoride (PMSF)Serine Protease InhibitorNon-specific serine protease inhibitorIrreversible inhibition

Leupeptin stands out due to its ability to inhibit multiple classes of proteases (serine, cysteine, threonine) competitively, which is not commonly found among other inhibitors that tend to target specific enzyme classes exclusively .

Leupeptin hydrochloride is characterized by its distinctive molecular composition and precise mass specifications that define its chemical identity. The compound possesses the molecular formula C₂₀H₃₈N₆O₄·HCl, representing a tripeptide aldehyde structure complexed with hydrochloric acid [1] [2] [4]. The molecular weight has been consistently determined across multiple analytical studies to be 463.01 to 463.02 grams per mole, with slight variations attributed to measurement precision and hydration states [1] [2] [4].

The compound is officially registered under Chemical Abstracts Service number 24125-16-4, which serves as its unique identifier in chemical databases worldwide [1] [2] [4]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide hydrochloride [4]. The more commonly used chemical name, N-Acetyl-L-leucyl-L-leucyl-L-argininal hydrochloride, reflects its tripeptide structure and stereochemical configuration [1] [2].

ParameterValueSource
Molecular FormulaC₂₀H₃₈N₆O₄·HCl [1] [2] [4]
Molecular Weight (g/mol)463.01 - 463.02 [1] [2] [4]
CAS Number24125-16-4 [1] [2] [4]
IUPAC Name2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride [4]
Chemical NameN-Acetyl-L-leucyl-L-leucyl-L-argininal hydrochloride [1] [2]
Alternative NamesAcetyl-Leu-Leu-Arg-al hydrochloride [1] [2]

Structural Features and Functional Groups

The structural architecture of leupeptin hydrochloride comprises a linear tripeptide backbone terminated with a characteristic aldehyde functional group [9] [11]. The peptide sequence consists of an N-terminal acetyl group followed by two leucine residues and a terminal arginine aldehyde moiety [9] [11] [26]. The acetyl group serves as the N-terminal capping structure, providing stability and influencing the compound's interaction properties [12].

The functional groups present in leupeptin hydrochloride include multiple amide bonds connecting the amino acid residues, which are essential for maintaining the peptide backbone integrity [9] [11]. The terminal aldehyde group represents the most chemically reactive portion of the molecule, forming the basis for its inhibitory mechanism through covalent interactions with target enzymes [9] [13]. The guanidinium group from the arginine residue contributes significantly to the compound's positive charge distribution and binding specificity [12] [13].

The molecular structure incorporates branched aliphatic side chains from the two leucine residues, which provide hydrophobic character and contribute to the compound's overall three-dimensional conformation [11] [12]. These isobutyl groups influence the compound's solubility characteristics and its ability to interact with hydrophobic pockets in target proteins [12]. The hydrochloride salt formation involves the protonation of basic nitrogen atoms, enhancing water solubility while maintaining the compound's structural integrity [1] [2].

Stereochemical Configuration and Isomeric Forms

The stereochemical configuration of leupeptin hydrochloride is critical to its biological activity and represents one of the most important aspects of its molecular characterization. The compound exists in multiple stereoisomeric forms, with the L-arginal configuration being the exclusively active form [14] [15] [26] [30]. The D-arginal epimer is completely devoid of inhibitory activity, demonstrating the absolute requirement for proper stereochemical arrangement [14] [15] [26] [30].

The active configuration consists of L-leucyl-L-leucyl-L-argininal, where all amino acid residues maintain their natural L-configuration [26] [30]. This stereochemical arrangement enables optimal binding to target enzymes, with inhibition constants in the nanomolar range for key substrates such as trypsin (Ki = 3.5 nanomolar) and plasmin (Ki = 3.4 nanomolar) [26]. The inactive D-arginal form results from racemization processes that can occur under specific conditions [14] [15] [30].

Racemization represents the primary degradation pathway for leupeptin hydrochloride, occurring preferentially at alkaline pH values equal to or greater than 8.0 [30]. This process is temperature-dependent, with accelerated racemization observed at temperatures exceeding 23 degrees Celsius [30]. Complete racemization can occur within several days under alkaline conditions, resulting in a mixture containing equal proportions of active and inactive stereoisomers [30].

Configuration TypeDescriptionActivity/EffectCitation
L-Arginal FormBiologically active formFull inhibitory activity [14] [15] [26] [30]
D-Arginal FormCompletely inactive formNo inhibitory activity [14] [15] [26] [30]
Active ConfigurationL-leucyl-L-leucyl-L-argininalKi values: trypsin (3.5 nM), plasmin (3.4 nM) [26] [30]
Inactive ConfigurationL-leucyl-L-leucyl-D-argininalInactive [14] [15] [30]
Racemization pH DependenceOccurs at pH ≥ 8.0Complete racemization after several days [30]
Racemization Temperature DependenceAccelerated at temperatures > 23°CFaster racemization at elevated temperatures [30]
Optical ActivityOptically active compoundSpecific rotation measured [7] [30]

Physical Properties and Stability Parameters

Leupeptin hydrochloride manifests as a solid crystalline powder under standard conditions, typically appearing as white to off-white material with occasional faint coloration [7] [10] [14]. The compound exhibits excellent water solubility, achieving concentrations up to 50 milligrams per milliliter to produce clear, colorless to faint yellow solutions [15] [19] [25]. This high aqueous solubility facilitates its use in biological applications while maintaining solution clarity [15] [19] [25].

The thermal stability of leupeptin hydrochloride requires careful consideration for proper storage and handling. Optimal storage conditions specify temperatures of minus 20 degrees Celsius, with requirements for desiccation and protection from light exposure [7] [8] [14]. Under these conditions, the solid compound maintains stability for extended periods, typically exceeding two years [22].

Solution stability exhibits time and temperature dependence that significantly impacts practical applications. Concentrated stock solutions at 10 millimolar concentration demonstrate stability for one week when stored at 4 degrees Celsius, extending to six months when maintained at minus 20 degrees Celsius [7] [15] [16]. However, working solutions at typical concentrations of 10 to 100 micromolar exhibit limited stability, remaining active for only a few hours under standard laboratory conditions [15] [16] [19].

The primary degradation mechanism involves racemization of the L-arginal moiety, which converts the active stereoisomer to its inactive D-form [10] [14] [15]. This process is accelerated by elevated pH, temperature, and exposure to light, necessitating strict storage protocols to maintain compound integrity [10] [14] [15].

PropertyValueReference
Physical StateSolid powder [1] [10] [14]
AppearanceWhite to off-white powder [7] [10] [14]
Solubility in Water50 mg/mL (clear, colorless to faint yellow solution) [15] [19] [25]
Storage Temperature-20°C [7] [8] [14]
Stability (aqueous solution, 10 mM)1 week at 4°C, 6 months at -20°C [7] [15] [16]
Working Solution StabilityFew hours at working concentrations (10-100 μM) [15] [16] [19]
Storage ConditionsStore dry, protect from light, desiccate [10] [14] [22]
Primary Degradation MechanismRacemization of L-arginal [10] [14] [15]

Solubility Characteristics and Solution Behavior

The solubility profile of leupeptin hydrochloride encompasses multiple solvent systems, reflecting its amphiphilic character derived from both hydrophilic and hydrophobic structural elements. In aqueous systems, the compound demonstrates exceptional solubility, readily dissolving to concentrations of 50 milligrams per milliliter while producing clear solutions ranging from colorless to faint yellow [15] [19] [25] [33]. This high aqueous solubility stems from the ionic character imparted by the hydrochloride salt formation and the presence of polar functional groups [15] [19] [25] [33].

Beyond aqueous media, leupeptin hydrochloride exhibits solubility in several organic solvents including ethanol, which serves as a compatible medium for stock solution preparation [15] [19]. Acetic acid represents another suitable solvent system, particularly useful in acidic conditions that help prevent racemization [15] [19]. Dimethylformamide provides an alternative organic solvent option for specialized applications requiring non-aqueous conditions [15] [19].

The compound demonstrates compatibility with phosphate buffer systems, making it suitable for physiologically relevant experimental conditions [1] [16]. The typical working concentration range of 10 to 100 micromolar represents the effective concentration span for most biochemical applications [1] [7] [16] [19]. Solution behavior is influenced by pH, with acidic conditions promoting stability while alkaline environments accelerate degradation processes [15] [16] [19].

SolventSolubilitySolution CharacteristicsSource
Water50 mg/mL (clear solution)Clear, colorless to faint yellow [15] [19] [25] [33]
EthanolSolubleCompatible for stock solutions [15] [19]
Acetic AcidSolubleSuitable solvent [15] [19]
Dimethylformamide (DMF)SolubleAlternative organic solvent [15] [19]
Phosphate BufferCompatiblePhysiologically relevant conditions [1] [16]
Working Solution Range10-100 μM (typical working concentration)Effective concentration range [1] [7] [16] [19]

Tautomeric Equilibria and Conformational States

Leupeptin hydrochloride exhibits complex tautomeric behavior in solution, manifesting as multiple interconverting forms that can be detected and characterized through high-performance liquid chromatography analysis [15] [17] [19] [36]. This tautomeric equilibrium results in the observation of multiple peaks during chromatographic separation, with three primary forms identified under standard analytical conditions [10] [14] [15] [36].

The major tautomeric form appears at retention times of approximately 5.203 to 5.468 minutes, representing the predominant species in solution [15] [17] [19] [36]. A secondary form exhibits retention times ranging from 9.255 to 9.120 minutes, constituting a minor but significant proportion of the equilibrium mixture [15] [17] [19] [36]. Additional minor peaks have been documented, indicating the presence of a third tautomeric form contributing to the overall equilibrium [15] [19] [36].

The equilibrium distribution among these tautomeric forms demonstrates dependence on solution conditions, particularly pH and temperature [10] [14] [15]. This dynamic behavior necessitates special consideration when assessing compound purity, as analytical methods must account for the sum of all three main peaks to obtain accurate purity determinations [10] [14] [36]. The majority of contaminating peptide material consists of racemized leupeptin, which can be distinguished from the tautomeric forms through detailed chromatographic analysis [10] [14] [36].

The conformational flexibility of leupeptin hydrochloride contributes to its ability to form different binding modes with target enzymes. Structural studies have revealed the formation of hemiacetal complexes through covalent interaction between the aldehyde group and serine residues in enzyme active sites [13] [34]. This covalent binding mechanism involves the creation of new asymmetric centers, leading to diastereomeric complexes that can be characterized through nuclear magnetic resonance spectroscopy [13].

Tautomeric FormRetention Time (min)Relative AbundanceReference
Form 1 (Major)5.203 / 5.468Predominant [15] [17] [19] [36]
Form 2 (Minor)9.255 / 9.120Secondary [15] [17] [19] [36]
Form 3 (Minor)Additional peakMinor [15] [19] [36]
HPLC DetectionMultiple peaks observedVariable [10] [14] [15] [36]
Equilibrium ConditionSolution-dependentpH and temperature dependent [10] [14] [15]
Purity AssessmentSum of three main peaksTotal purity calculation [10] [14] [36]

Leupeptin Hydrochloride is naturally produced by various Actinomycetes species, with Streptomyces being the primary genus responsible for its biosynthesis [1]. The natural microbial production represents the foundational pathway through which this important protease inhibitor was first discovered and characterized.

Streptomyces roseus ATCC 31245 has been identified as a confirmed leupeptin producer, utilizing a complex biosynthetic pathway involving multiple nonribosomal peptide synthetases (NRPS) [2] [3]. The natural production pathway in this organism involves a sophisticated multi-enzyme system that assembles the tripeptide aldehyde structure characteristic of leupeptin through sequential amino acid incorporation and terminal aldehyde formation.

The biosynthetic process in Actinomycetes typically occurs as an extracellular metabolite production, with leupeptin being secreted into the culture medium [1]. Natural production levels vary significantly among different strains, with yields ranging from 200 to 1400 micrograms per milliliter depending on cultivation conditions and strain characteristics [4]. Streptomyces lavendulae has demonstrated particularly effective production capabilities, with lysine supplementation enhancing production from 200 to 1400 micrograms per milliliter [4].

The natural pathway involves the coordinated action of multiple biosynthetic enzymes working in concert to produce the active acetyl-L-leucyl-L-leucyl-L-argininal structure. This process requires precise regulation to ensure the correct stereochemistry of the final product, as only the L-form possesses biological activity while the D-form remains inactive [5].

Genetic Basis for Leupeptin Biosynthesis

The genetic foundation for leupeptin biosynthesis involves complex biosynthetic gene clusters (BGC) that encode the necessary enzymatic machinery for tripeptide aldehyde formation. Research has revealed that leupeptin production results from convergent evolutionary processes, with different microbial species employing distinct genetic mechanisms to produce structurally similar protease inhibitors [2] [3].

In Streptomyces roseus ATCC 31245, the leupeptin BGC consists of nine genes including five NRPS genes and a diaminobutyric acid (DABA) biosynthetic cassette [3]. This multi-gene system represents a traditional NRPS assembly line approach where each enzyme contributes specific catalytic functions for amino acid activation, condensation, and modification reactions necessary for leupeptin formation.

The genetic architecture includes genes encoding leupeptin acid synthetase and leupeptin acid reductase, two critical enzymes in the biosynthetic pathway [6]. Leupeptin acid reductase is particularly significant, with a molecular weight estimated at 320,000 Daltons and specific requirements for adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors [6].

Interestingly, gammaproteobacteria including Photorhabdus, Xenorhabdus, and Klebsiella species utilize completely different genetic mechanisms for leupeptin family compound production [7] [8]. These organisms employ discrete ligase systems rather than traditional NRPS machinery, demonstrating convergent evolution in protease inhibitor biosynthesis.

Biosynthetic Gene Clusters in Actinomycetes

Actinomycetes harbor diverse biosynthetic gene clusters specifically adapted for leupeptin and related protease inhibitor production. The BGC organization varies significantly among different species, reflecting the evolutionary diversity within this important bacterial group.

Streptomyces lividans 66 contains a unique BGC on the SLP3 linear plasmid that produces livipeptin, a structurally related compound to leupeptin [2] [9]. This cluster represents an unprecedented biosynthetic system featuring a C-minus NRPS-like protein lacking condensation domains, coupled with a tRNA-utilizing enzyme (tRUE) belonging to the leucyl/phenylalanyl (L/F) transferase family [2] [9].

The livipeptin BGC consists of three core genes: Sli0883 encoding the NRPS-like protein with adenylation, peptidyl carrier protein, and reductase domains; Sli0884 encoding the L/F transferase; and Sli0885 encoding an N-acyltransferase [9]. Additional genes Sli0886 and Sli0887 encode an O-methyltransferase and butyryl-CoA dehydrogenase, respectively, suggesting further metabolic modifications.

Actinopolyspora erythreae JPMV possesses a BGC with high sequence similarity to the S. lividans livipeptin cluster, indicating horizontal gene transfer or common evolutionary origin [2]. The conserved gene organization across different genera suggests functional importance of the tRUE-mediated biosynthetic mechanism.

Heterologous Expression Systems

Heterologous expression represents a powerful approach for leupeptin production, enabling controlled biosynthesis in well-characterized host organisms. Multiple expression systems have been developed and validated for producing leupeptin and related compounds.

Escherichia coli serves as a primary heterologous host for leupeptin biosynthetic pathway expression [10]. The bacterial expression system offers advantages including rapid growth, well-established genetic tools, and scalable fermentation processes. BL21 strain derivatives are commonly employed for recombinant protein production related to leupeptin biosynthesis [11] [12].

Streptomyces coelicolor M1152 and M1154 strains provide native Actinomycetes environments for heterologous expression while maintaining compatibility with Streptomyces-specific biosynthetic machinery [9] [13]. These hosts have been successfully used for expressing the livipeptin BGC from S. lividans 66, demonstrating functional transfer of complex biosynthetic pathways between Streptomyces species.

The heterologous expression approach requires careful optimization of gene expression levels, cofactor availability, and cultivation conditions to achieve efficient product formation. Codon optimization for the target host organism and appropriate promoter selection are critical factors for successful pathway implementation [9].

Streptomyces albus J1074 has also been utilized as an alternative heterologous host, showing compatibility with lasso peptide biosynthetic systems and demonstrating the versatility of Streptomyces platforms for natural product expression [13].

Semi-Synthetic and Total Synthetic Approaches

Semi-synthetic and total synthetic methodologies provide alternative routes to leupeptin production, offering advantages in terms of structural control and independence from biological systems. These chemical approaches enable access to leupeptin analogs and derivatives that may be difficult to obtain through fermentation.

Solid Phase Peptide Synthesis (SPPS) using the Fmoc strategy has been successfully employed for synthesizing leupeptin analogs [1]. This approach allows for straightforward peptide assembly but typically produces compounds with carboxylic acid termini rather than the native aldehyde group characteristic of natural leupeptin. Synthetic peptides including 6-aminohexanoic acid-Phe-Leu-Arg-COOH and 6-aminohexanoic acid-Leu-Leu-Arg-COOH have been prepared with yields of 36% and 74% respectively based on resin capacity [1].

The semi-synthetic approach involves chemical modification of biosynthetically produced precursors. Leupeptin acid serves as a natural precursor that can be enzymatically reduced to leupeptin using leupeptin acid reductase in the presence of ATP and NADPH [6]. This enzymatic reduction represents a key step in both natural biosynthesis and semi-synthetic production strategies.

Total chemical synthesis of leupeptin presents significant challenges due to the sensitive aldehyde functionality at the C-terminus. The β-lactam approach has been developed as an alternative synthetic strategy, utilizing 1-guanyl-3-aminopiperidone-2 intermediates that can be converted to argininal derivatives through metal hydride reduction [14]. This method enables access to optically pure leupeptin with retention of L-configuration.

Industrial-Scale Production Considerations

Industrial-scale production of leupeptin requires careful optimization of multiple parameters to achieve economically viable yields while maintaining product quality and stereochemical purity. Several critical factors must be addressed for successful commercial production.

Fermentation optimization represents the primary approach for industrial leupeptin production. pH control within the range of 5.0 to 7.0 is essential to prevent racemization of the L-form to the inactive DL-form [5]. Temperature maintenance at 28-32°C provides optimal conditions for Streptomyces growth and metabolite production.

Medium composition significantly impacts production yields, with glucose-excess, phosphate-limited conditions proving most effective [15]. Amino acid supplementation with L-leucine, L-arginine (as hydrochloride), and glycine at concentrations of 0.5-1.25% each can increase production 4-6 fold compared to conventional methods [5]. Addition of natural organic substances such as ribonucleic acids, yeast extract, and casein hydrolyzate can further enhance yields up to 7-10 times [5].

Continuous cultivation using phosphate-limited chemostat conditions has demonstrated superior productivity compared to batch fermentation, achieving maximum productivity of 0.24 grams per liter per hour [15]. This approach also prevents production of leupeptin-inactivating enzyme (LIE), which degrades the target product and reduces overall yields.

Extraction and purification methodologies must preserve the L-configuration while achieving high recovery rates. Porous nonionic adsorbent resins offer superior performance compared to traditional ion exchange methods, providing approximately 90% recovery without inducing racemization [5]. High-performance liquid chromatography (HPLC) serves as the standard analytical method for purity determination and quality control.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

426.29545

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Hashimoto Y. Gelatin Zymography Using Leupeptin for the Detection of Various Cathepsin L Forms. Methods Mol Biol. 2017;1594:243-254. doi: 10.1007/978-1-4939-6934-0_16. PMID: 28456988.
2: Sharma P, Rayavara K, Ito D, Basore K, Desai SA. A CLAG3 mutation in an amphipathic transmembrane domain alters malaria parasite nutrient channels and confers leupeptin resistance. Infect Immun. 2015 Jun;83(6):2566-74. doi: 10.1128/IAI.02966-14. Epub 2015 Apr 13. PMID: 25870226; PMCID: PMC4432768.
3: Childers MK, Bogan JR, Bogan DJ, Greiner H, Holder M, Grange RW, Kornegay JN. Chronic administration of a leupeptin-derived calpain inhibitor fails to ameliorate severe muscle pathology in a canine model of duchenne muscular dystrophy. Front Pharmacol. 2012 Jan 9;2:89. doi: 10.3389/fphar.2011.00089. PMID: 22291646; PMCID: PMC3253583.
4: Gavriel H, Shulman A, Stracher A, Sohmer H. Leupeptin reduces impulse noise induced hearing loss. J Occup Med Toxicol. 2011 Dec 29;6:38. doi: 10.1186/1745-6673-6-38. PMID: 22206578; PMCID: PMC3286414.
5: Hausott B, Vallant N, Hochfilzer M, Mangger S, Irschick R, Haugsten EM, Klimaschewski L. Leupeptin enhances cell surface localization of fibroblast growth factor receptor 1 in adult sensory neurons by increased recycling. Eur J Cell Biol. 2012 Feb;91(2):129-38. doi: 10.1016/j.ejcb.2011.09.009. Epub 2011 Dec 9. PMID: 22169219.
6: Haspel J, Shaik RS, Ifedigbo E, Nakahira K, Dolinay T, Englert JA, Choi AM. Characterization of macroautophagic flux in vivo using a leupeptin-based assay. Autophagy. 2011 Jun;7(6):629-42. doi: 10.4161/auto.7.6.15100. Epub 2011 Jun 1. PMID: 21460622; PMCID: PMC3127049.
7: Abaamrane L, Raffin F, Schmerber S, Sendowski I. Intracochlear perfusion of leupeptin and z-VAD-FMK: influence of antiapoptotic agents on gunshot-induced hearing loss. Eur Arch Otorhinolaryngol. 2011 Jul;268(7):987-93. doi: 10.1007/s00405-011-1487-0. Epub 2011 Jan 19. PMID: 21246210.
8: Selsby J, Pendrak K, Zadel M, Tian Z, Pham J, Carver T, Acosta P, Barton E, Sweeney HL. Leupeptin-based inhibitors do not improve the mdx phenotype. Am J Physiol Regul Integr Comp Physiol. 2010 Nov;299(5):R1192-201. doi: 10.1152/ajpregu.00586.2009. Epub 2010 Sep 15. PMID: 20844259; PMCID: PMC3774252.
9: Muscari C, Capanni C, Giordano E, Stefanelli C, Bonavita F, Stanic I, Bonafè F, Caldarera CM, Guarnieri C. Leupeptin preserves cardiac nitric oxide synthase 3 during reperfusion following long-term cardioplegia. J Surg Res. 2010 Nov;164(1):e27-35. doi: 10.1016/j.jss.2010.05.041. Epub 2010 Jun 12. PMID: 20828747.
10: Kanias T, Acker JP. G.B. Quan et al., Inhibition of high glucose-induced erythrocyte phosphatidylserine exposure by leupeptin and disaccharides, Cryobiology 56 (1) (2008) 53-61. Cryobiology. 2009 Apr;58(2):240. doi: 10.1016/j.cryobiol.2008.12.010. Epub 2009 Jan 3. PMID: 19168046.
11: Lisk G, Pain M, Gluzman IY, Kambhampati S, Furuya T, Su XZ, Fay MP, Goldberg DE, Desai SA. Changes in the plasmodial surface anion channel reduce leupeptin uptake and can confer drug resistance in Plasmodium falciparum-infected erythrocytes. Antimicrob Agents Chemother. 2008 Jul;52(7):2346-54. doi: 10.1128/AAC.00057-08. Epub 2008 Apr 28. PMID: 18443109; PMCID: PMC2443925.
12: Quan GB, Han Y, Yang C, Hu WB, Liu A, Wang JX, Wang Y, Liu MX. Inhibition of high glucose-induced erythrocyte phosphatidylserine exposure by leupeptin and disaccharides. Cryobiology. 2008 Feb;56(1):53-61. doi: 10.1016/j.cryobiol.2007.11.001. Epub 2007 Nov 17. PMID: 18093577.
13: Maes K, Testelmans D, Powers S, Decramer M, Gayan-Ramirez G. Leupeptin inhibits ventilator-induced diaphragm dysfunction in rats. Am J Respir Crit Care Med. 2007 Jun 1;175(11):1134-8. doi: 10.1164/rccm.200609-1342OC. Epub 2007 Mar 22. PMID: 17379854.
14: Momiyama J, Hashimoto T, Matsubara A, Futai K, Namba A, Shinkawa H. Leupeptin, a calpain inhibitor, protects inner ear hair cells from aminoglycoside ototoxicity. Tohoku J Exp Med. 2006 Jun;209(2):89-97. doi: 10.1620/tjem.209.89. PMID: 16707850.
15: Rohr KB, Selwood T, Marquardt U, Huber R, Schechter NM, Bode W, Than ME. X-ray structures of free and leupeptin-complexed human alphaI-tryptase mutants: indication for an alpha-->beta-tryptase transition. J Mol Biol. 2006 Mar 17;357(1):195-209. doi: 10.1016/j.jmb.2005.12.037. Epub 2005 Dec 28. PMID: 16414069.
16: Zhang HC, Karata K, Matsushita K, Takahashi S, Tong XB, Lu J, Zhu CL, Sugaya S, Suzuki T, Suzuki N. Leupeptin-sensitive proteases involved in cell survival after X-ray irradiation in human RSa cells. Cell Biol Int. 2005 Aug;29(8):662-8. doi: 10.1016/j.cellbi.2005.03.023. PMID: 15963736.
17: Nakajima T, Takauchi S, Ohara K, Kokai M, Nishii R, Maeda S, Takanaga A, Tanaka T, Takeda M, Seki M, Morita Y. Alpha-synuclein-positive structures induced in leupeptin-infused rats. Brain Res. 2005 Apr 8;1040(1-2):73-80. doi: 10.1016/j.brainres.2005.01.099. PMID: 15804428.
18: Moldoveanu T, Campbell RL, Cuerrier D, Davies PL. Crystal structures of calpain-E64 and -leupeptin inhibitor complexes reveal mobile loops gating the active site. J Mol Biol. 2004 Nov 5;343(5):1313-26. doi: 10.1016/j.jmb.2004.09.016. PMID: 15491615.
19: Kieran D, Greensmith L. Inhibition of calpains, by treatment with leupeptin, improves motoneuron survival and muscle function in models of motoneuron degeneration. Neuroscience. 2004;125(2):427-39. doi: 10.1016/j.neuroscience.2004.01.046. PMID: 15062985.
20: Rudziński T, Mussur M, Gwiazda Z, Mussur M. Protease inhibitor leupeptin attenuates myocardial stunning in rat heart. Med Sci Monit. 2004 Jan;10(1):BR4-10. PMID: 14704627.

Explore Compound Types